ethyl N-(methylcarbamoylamino)carbamate
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Overview
Description
Ethyl N-(methylcarbamoylamino)carbamate is a chemical compound with the molecular formula C5H11N3O3 and a molecular weight of 161.16 g/mol. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(methylcarbamoylamino)carbamate can be synthesized through various methods. One common method involves the reaction of ethyl chloroformate with methylamine to form ethyl N-methylcarbamate, which is then reacted with phosgene to produce this compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(methylcarbamoylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-(methylcarbamoylamino)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a model compound for studying carbamate-based drugs.
Industry: Used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-(methylcarbamoylamino)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. It acts by forming stable carbamate esters, which can inhibit enzyme activity or alter protein function. The pathways involved include the formation of carbamate-protein adducts and the subsequent inhibition of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the methylcarbamoylamino group.
Methyl carbamate: Contains a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of an ethyl group.
Uniqueness
Ethyl N-(methylcarbamoylamino)carbamate is unique due to its specific structure, which includes both ethyl and methylcarbamoylamino groups. This unique structure allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to other carbamate compounds .
Properties
IUPAC Name |
ethyl N-(methylcarbamoylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O3/c1-3-11-5(10)8-7-4(9)6-2/h3H2,1-2H3,(H,8,10)(H2,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAVAJIEMAZADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340951 |
Source
|
Record name | ST51038342 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13482-66-1 |
Source
|
Record name | ST51038342 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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